molecular formula C22H28N2O2 B4027580 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one

Cat. No.: B4027580
M. Wt: 352.5 g/mol
InChI Key: XICHPIMKAHZCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenoxybutanone moiety can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide (DMF) and acetonitrile.

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors, including adrenergic and serotonergic receptors, which can modulate neurotransmitter release and signal transduction pathways. The phenoxybutanone moiety may contribute to its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-4-21(26-19-10-6-5-7-11-19)22(25)24-15-13-23(14-16-24)20-12-8-9-17(2)18(20)3/h5-12,21H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHPIMKAHZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.